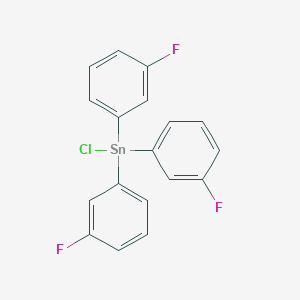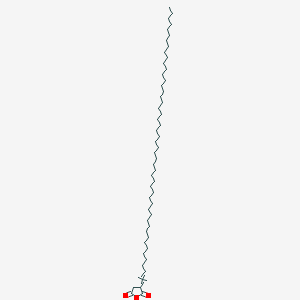
3-(Pentacont-1-EN-1-YL)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is a chemical compound with a long alkyl chain and a succinic anhydride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of a long-chain alkene with succinic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in the synthesis include catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by the addition of a long-chain alkene. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The anhydride moiety can be reduced to form the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of amides or esters.
科学的研究の応用
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione involves its interaction with molecular targets through its anhydride moiety. The anhydride can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
3-(2-dodecenyl)succinic anhydride: A compound with a shorter alkyl chain but similar anhydride functionality.
Maleic anhydride derivatives: Compounds with similar reactivity but different alkyl chain lengths.
Uniqueness
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with specific hydrophobic and hydrophilic balance.
特性
CAS番号 |
62938-60-7 |
|---|---|
分子式 |
C54H102O3 |
分子量 |
799.4 g/mol |
IUPAC名 |
3-pentacont-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C54H102O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-52-51-53(55)57-54(52)56/h49-50,52H,2-48,51H2,1H3 |
InChIキー |
NVKVDABUKYLDGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




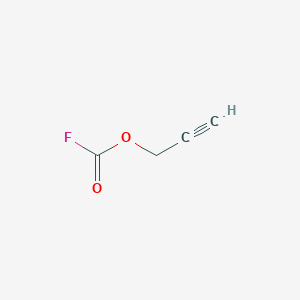


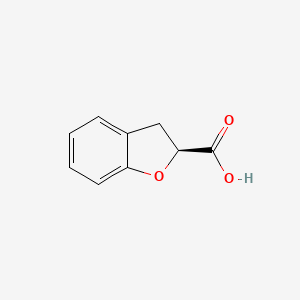
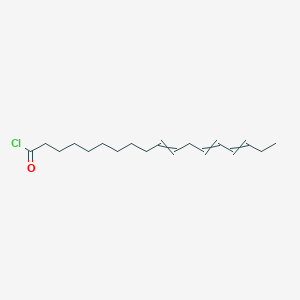
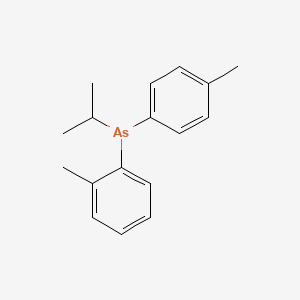
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
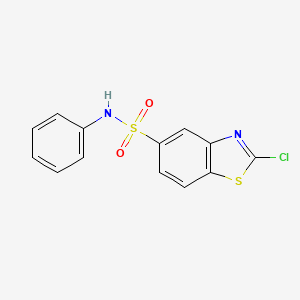
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

